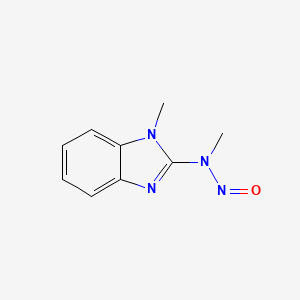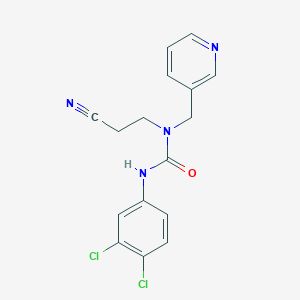![molecular formula C20H30O8 B4915555 2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid](/img/structure/B4915555.png)
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexane ring with multiple carboxylic acid groups and ester linkages, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as cyclohexane derivatives, which are then subjected to esterification and carboxylation reactions. Common reagents used in these reactions include carboxylic acids, alcohols, and catalysts like sulfuric acid or hydrochloric acid. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives or other substituted compounds.
科学的研究の応用
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. Detailed studies using techniques like molecular docking and spectroscopy can provide insights into the precise interactions and effects of this compound at the molecular level.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A carbamate compound used in organic synthesis and as a protecting group for amines.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its sweet taste and use in food products.
Uniqueness
2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid is unique due to its complex structure, which includes multiple functional groups and ester linkages. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
2-[4-(2-carboxycyclohexanecarbonyl)oxybutoxycarbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O8/c21-17(22)13-7-1-3-9-15(13)19(25)27-11-5-6-12-28-20(26)16-10-4-2-8-14(16)18(23)24/h13-16H,1-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCATZETDLGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCCCOC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-[(dimethylamino)methyl]phenol ethanedioate (salt)](/img/structure/B4915474.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4915493.png)
![ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B4915498.png)

![1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4915511.png)

![(E)-3-[(3,5-dibromopyridin-2-yl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4915524.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4915538.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B4915542.png)
![4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4915547.png)
![[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate](/img/structure/B4915553.png)
![1-methoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4915559.png)
![2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4915561.png)
